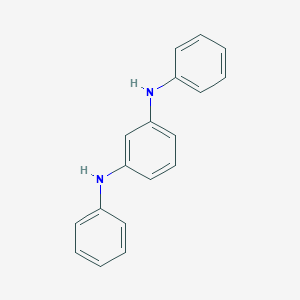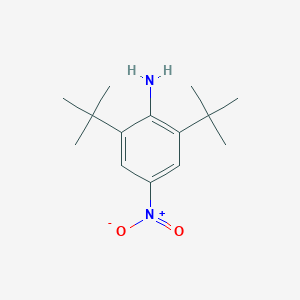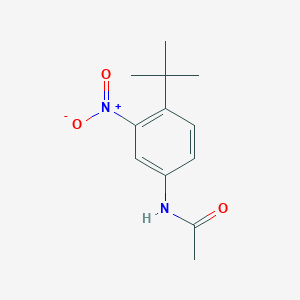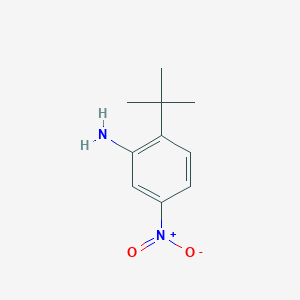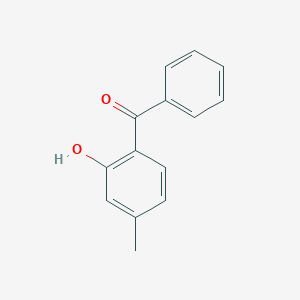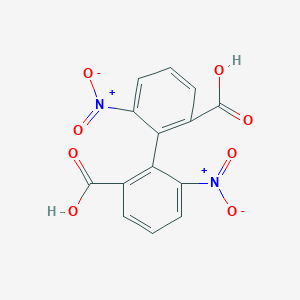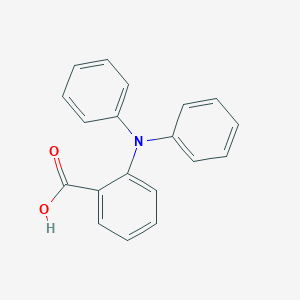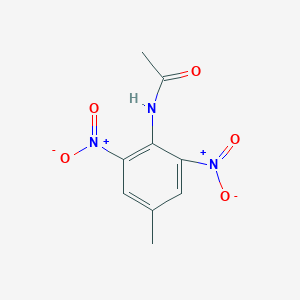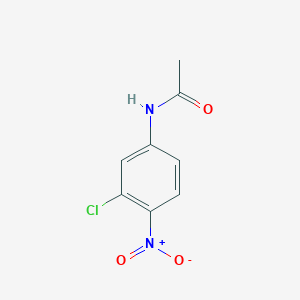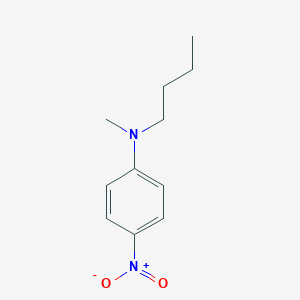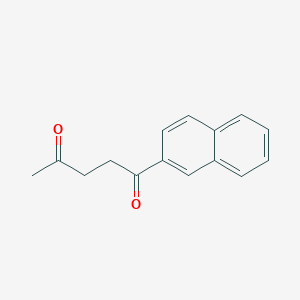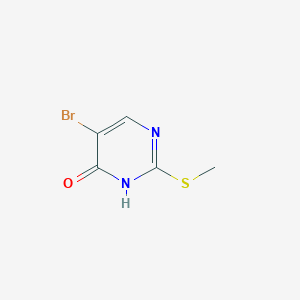
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
“5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H5BrN2OS . It appears as a white to light yellow to light orange powder or crystal .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” can be represented by the SMILES stringCSc1ncc(Br)c(n1)C(O)=O and CSC1=NC=C(C=N1)Br . Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It has a molecular weight of 205.08 g/mol . The melting point ranges from 64.0°C to 68.0°C .Aplicaciones Científicas De Investigación
- Summary of Application : “5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” is used in the synthesis and modification of pyrido[3,4-d]pyrimidines, which are fused pyrimidine cores. These cores are privileged kinase scaffolds and have potential as kinase inhibitors .
- Methods of Application : The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The commercially available methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is used in this process .
- Results or Outcomes : Fused pyrimidines have become ubiquitous in medicinal chemistry programs aimed at the discovery of small-molecule kinase inhibitors. Among the most striking results of these efforts are Gefitinib, Erlotinib and Vandetanib, molecules based on quinazolines (fused pyrimidine and benzene rings) which are currently widely used as anticancer drugs .
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWWYXOEVKZFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286660 | |
| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | |
CAS RN |
81560-03-4 | |
| Record name | 81560-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



